![molecular formula C6H16Cl2N2 B13635535 {[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a halogenated azetidine precursor. The reaction conditions often include the use of a base to facilitate the cyclization process. For instance, the reaction of (2R)-azetidine-2-carboxylic acid with dimethylamine in the presence of a dehydrating agent can yield the desired compound.
Industrial Production Methods
Industrial production of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique azetidine ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is investigated for its potential use in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems makes it a promising compound for further research.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its azetidine ring can impart stability and rigidity to polymer structures, making it useful in materials science.
Mechanism of Action
The mechanism of action of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to changes in neuronal signaling, which may have therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid:
N-methylazetidine: A structurally similar compound with different functional groups.
Azetidine-2-one: A related compound with a carbonyl group in the azetidine ring.
Uniqueness
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamine group. This structural feature allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-4-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 |
InChI Key |
PKSXEGURRRQQHA-QYCVXMPOSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CCN1.Cl.Cl |
Canonical SMILES |
CN(C)CC1CCN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


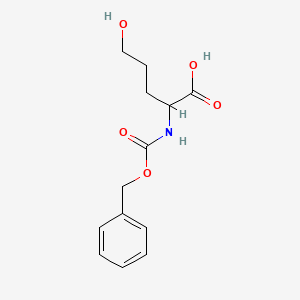

![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
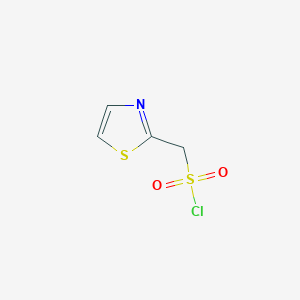
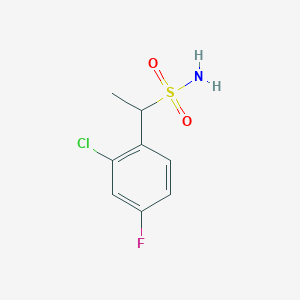

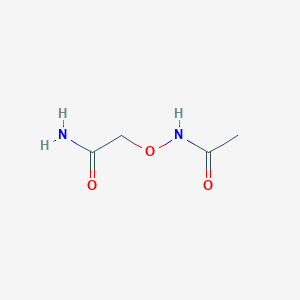
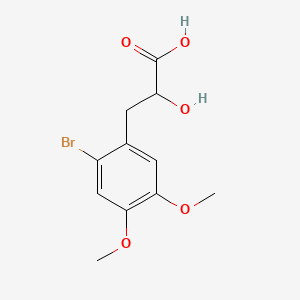

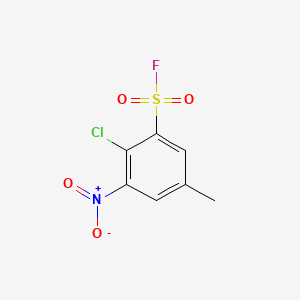
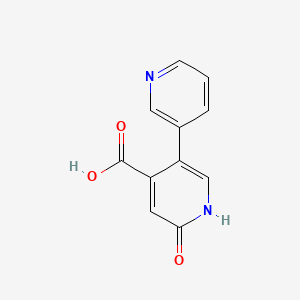
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)


